molecular formula C21H28N2O4 B1501566 di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate CAS No. 1196075-55-4

di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate

Cat. No.: B1501566
CAS No.: 1196075-55-4
M. Wt: 372.5 g/mol
InChI Key: BYHRVOCDJKDKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate typically involves multiple steps, starting with the construction of the indole core followed by functional group modifications. Common synthetic routes include:

  • Friedel-Crafts Acylation: This involves the acylation of indole derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Reduction Reactions: The reduction of nitro groups to amines, followed by subsequent reactions to introduce the carboxylate groups.

  • Protection and Deprotection: The use of protecting groups like tert-butoxycarbonyl (Boc) to protect amine functionalities during intermediate steps.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indole core to more oxidized derivatives.

  • Reduction: Reduction of functional groups such as nitro to amine.

  • Substitution Reactions: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, and tin chloride (SnCl2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced amines, and substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its structural complexity makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound's potential in medicine lies in its ability to interact with biological targets. Studies are being conducted to evaluate its efficacy in treating diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: A closely related compound with similar structural features.

  • 2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]indole derivatives: Other derivatives within the same chemical family.

Uniqueness: Di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate stands out due to its specific substitution pattern and the presence of two carboxylate groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ditert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-20(2,3)26-18(24)22-12-11-15-14-9-7-8-10-16(14)23(17(15)13-22)19(25)27-21(4,5)6/h7-10H,11-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHRVOCDJKDKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693308
Record name Di-tert-butyl 3,4-dihydro-1H-beta-carboline-2,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196075-55-4
Record name Di-tert-butyl 3,4-dihydro-1H-beta-carboline-2,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate
Reactant of Route 2
Reactant of Route 2
di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate
Reactant of Route 3
Reactant of Route 3
di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate
Reactant of Route 4
Reactant of Route 4
di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate
Reactant of Route 5
Reactant of Route 5
di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate
Reactant of Route 6
Reactant of Route 6
di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.